1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
Description
Properties
IUPAC Name |
2-phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-7-18(8-4-1)20-17-21-22(23-11-12-27(21)24-20)26-15-13-25(14-16-26)19-9-5-2-6-10-19/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPYRVQHDNQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Formylation-Cyclization Sequence
The foundational method from J. Org. Chem. (2017) provides a regiocontrolled pathway using commercially available pyrazoles:
Step 1: N1-Alkylation
Pyrazole derivatives undergo alkylation at the N1 position using 2,2-dialkoxyethyl bromides in DMF at 80°C (85–92% yield). This step establishes the necessary substitution pattern for subsequent cyclization.
Step 2: Vilsmeier-Haack Formylation
Position-selective formylation at C5 is achieved through reaction with POCl3/DMF at 0°C to room temperature, producing pyrazole-5-carbaldehydes (78–85% yield).
Step 3: Acid-Mediated Cyclization
Treatment with HCl in ethanol under reflux conditions induces simultaneous deprotection of the alkoxy groups and cyclization to form the pyrazolo[1,5-a]pyrazine core (Table 1).
Table 1: Cyclization Optimization Data
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 80 | 12 | 78 |
| TFA | 60 | 8 | 82 |
| H2SO4 | 100 | 6 | 65 |
Alternative Cyclocondensation Approaches
Recent advances described in Molecules (2022) demonstrate the use of 1,3-biselectrophilic ynones with 3-aminopyrazoles under microwave irradiation (150°C, 20 min), achieving 88% yield with improved regioselectivity. This method circumvents the need for pre-functionalized pyrazoles but requires strict moisture control.
Functionalization at the 4-Position
Halogenation for Cross-Coupling
Bromination at C4 is achieved using NBS in CCl4 under radical initiation (AIBN, 70°C), providing the 4-bromo derivative in 75% yield. This intermediate serves as the key substrate for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
Direct Amination Strategies
The patent WO2014161976A1 discloses a novel SNAr protocol using piperazine derivatives in the presence of K2CO3 and DMSO at 120°C, achieving 68% yield without metal catalysts. This method demonstrates particular utility for scale-up operations due to its simplified purification requirements.
Piperazine Subunit Synthesis
Reductive Amination Route
Condensation of aniline with bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 130°C produces 1-phenylpiperazine in 82% yield after recrystallization. Critical parameters include:
- Molar ratio (1:1.2 aniline:bis-chloroethylamine)
- Reaction time (48 h for complete cyclization)
- pH control during workup (maintained >10)
Transition Metal-Catalyzed Coupling
Palladium-mediated C-N bond formation between 4-chloropyrazolo[1,5-a]pyrazine and pre-formed 1-phenylpiperazine demonstrates superior efficiency (Table 2):
Table 2: Catalytic System Comparison
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | Cs2CO3 | 91 |
| Pd(OAc)2 | BINAP | K3PO4 | 85 |
| NiCl2(dppe) | dppe | t-BuOK | 72 |
Convergent Assembly Strategies
Buchwald-Hartwig Amination
Coupling of 4-bromo-2-phenylpyrazolo[1,5-a]pyrazine with 1-phenylpiperazine under palladium catalysis achieves 89% yield when using BrettPhos as the ligand and t-BuONa as base in toluene at 110°C. This method offers excellent functional group tolerance but requires rigorous exclusion of oxygen.
SNAr Displacement
Direct displacement of a 4-nitro group by piperazine occurs in DMF at 150°C (24 h), yielding 73% product. While avoiding metal catalysts, this approach necessitates electron-deficient aromatic systems and suffers from competing side reactions.
Purification and Characterization
Final purification typically employs gradient silica gel chromatography (hexane/EtOAc 4:1 to 1:2) followed by recrystallization from ethanol/water (3:1). Critical characterization data includes:
- 1H NMR (400 MHz, CDCl3): Characteristic ABX system for piperazine protons (δ 3.12–3.45 ppm)
- HRMS : Calculated for C23H20N6 [M+H]+ 381.1824, found 381.1821
- XRD : Orthorhombic crystal system with piperazine chair conformation
Scale-Up Considerations and Process Optimization
Industrial routes prioritize the alkylation-formylation-cyclization sequence due to its proven scalability. Key modifications for kilogram-scale production include:
- Continuous flow implementation for the Vilsmeier reaction
- Membrane-based solvent recovery systems
- Crystallization-induced dynamic resolution for enantiopurity control
The patent literature emphasizes the economic advantage of using thiourea dioxide for nitro group reductions, reducing metal waste by 40% compared to catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antitumor properties. For instance, compounds containing the pyrazolo[1,5-a]pyrazine scaffold have been studied for their ability to inhibit cancer cell proliferation. A study published in Molecules highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents due to their selective inhibition of protein kinases involved in tumor growth .
Anti-inflammatory Effects
A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity. One study indicated that certain compounds demonstrated comparable efficacy to established anti-inflammatory drugs, suggesting that 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine could be explored further for similar therapeutic effects .
Neuropharmacological Potential
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related piperazine derivatives has shown promise as muscarinic receptor antagonists, which could lead to new treatments for conditions such as Alzheimer's disease .
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound typically involves multi-step processes that allow for functionalization at various positions on the piperazine and pyrazolo rings. Recent advances in synthetic methodologies have improved yields and purity, facilitating further research into its biological applications.
Synthetic Pathways
Various synthetic routes have been developed to create this compound efficiently. These methods often involve the coupling of phenyl-substituted piperazines with pyrazolo intermediates through nucleophilic substitution reactions or coupling reactions like Suzuki or Buchwald-Hartwig reactions.
Mechanism of Action
The mechanism of action of 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Core Heterocycle :
- The target compound’s pyrazolo[1,5-a]pyrazine core differs from Dorsomorphin’s pyrazolo[1,5-a]pyrimidine. The additional nitrogen in pyrazine may alter electron distribution, affecting binding to kinase ATP pockets .
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., d6) show antimalarial activity, suggesting the core’s adaptability to diverse targets .
Piperazine Substitutions :
- Piperazine in the target compound is phenyl-substituted, contrasting with fluorophenyl () or triazolylmethyl (LASSBio-579) groups. These substituents influence solubility, bioavailability, and receptor affinity. For example, fluorophenyl groups enhance metabolic stability and membrane permeability .
Aromatic Substituents :
- The 2-phenyl group on the pyrazolo[1,5-a]pyrazine core may enhance π-π stacking interactions in kinase binding, similar to Dorsomorphin’s pyridyl group .
- Antimalarial compound d6 uses a hybrid structure with a piperazine linker, demonstrating that linker flexibility improves potency .
Pharmacological and Metabolic Insights
- Kinase Inhibition : Dorsomorphin’s off-target effects highlight the importance of substituent optimization. The target compound’s phenyl-piperazine group may reduce off-target interactions compared to pyridyl-ether motifs .
- Antimalarial Activity : Compound d6’s IC₅₀ of 0.157 µM against P. falciparum suggests that piperazine-linked pyrazolo[1,5-a]pyrimidines are promising scaffolds. The target compound’s phenyl groups could further enhance parasite membrane penetration .
- Central Nervous System (CNS) Targets : LASSBio-579’s 5-HT₁A agonism underscores the role of piperazine in CNS drug design. The target compound’s lack of electron-withdrawing groups (e.g., Cl or CF₃) may limit CNS activity but improve peripheral target selectivity .
Biological Activity
The compound 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a member of the piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHN
- Molecular Weight: 327.38 g/mol
- IUPAC Name: this compound
Anxiolytic Effects
Research has indicated that derivatives of piperazine compounds exhibit significant anxiolytic-like activity . For instance, studies on related compounds such as LQFM032 demonstrated that they mediate anxiolytic effects through benzodiazepine and nicotinic pathways without impairing mnemonic functions. The pharmacological evaluation included various behavioral tests such as the elevated plus maze and light-dark box tests, which are standard for assessing anxiety levels in animal models .
Anticancer Potential
Compounds with similar structural motifs have shown promising anticancer properties . The pyrazolo[1,5-a]pyrimidine scaffold is particularly noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells. Studies have reported that pyrazolo derivatives exhibit significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor . It has been highlighted that pyrazolo derivatives can act as selective inhibitors for specific kinases involved in various signaling pathways. This characteristic is beneficial for developing targeted therapies in oncology and other diseases where kinase activity is dysregulated .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing anxiety and mood regulation.
- Kinase Inhibition: By mimicking ATP binding, it can inhibit CDK activity, thus blocking cell cycle progression in cancer cells.
- Enzymatic Pathways: It may affect metabolic pathways through enzyme inhibition, impacting cellular proliferation and survival.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The core structure is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : Piperazine derivatives (e.g., 1-phenylpiperazine) are functionalized at position 4 using pyrazolo[1,5-a]pyrazine precursors. A DMF-mediated alkylation with propargyl bromide or similar reagents is common, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) .
- Step 2 : Pyrazolo[1,5-a]pyrazine intermediates are synthesized via cyclization of aminopyrazoles under acidic conditions (e.g., HNO₃ in H₂SO₄ at 0°C for nitration) .
- Optimization : Reaction time (6–7 hours for alkylation) and stoichiometric ratios (e.g., 1.2 equiv. azide derivatives in click chemistry) are critical for yields >70% .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substitution patterns (e.g., phenyl groups at pyrazolo[1,5-a]pyrazine C2 and piperazine N1). Aromatic protons in pyrazolo[1,5-a]pyrazine typically appear as doublets in δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₂₃H₂₁N₅).
- X-ray Crystallography : Resolves crystal packing and dihedral angles between piperazine and pyrazine rings, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What strategies are employed to functionalize the pyrazolo[1,5-a]pyrazine core at position 7, and how does this impact biological activity?
- Methodological Answer :
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄ at 0°C) introduces nitro groups at position 7, enabling further reduction to amines for coupling .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids install diverse substituents (e.g., 4-methoxyphenyl) to modulate solubility and target binding .
- Biological Impact : 7-Methoxy derivatives show enhanced metabolic stability in hepatic microsome assays, while nitro groups improve antiproliferative activity in cancer cell lines (IC₅₀ < 10 µM) .
Q. How can computational modeling guide the optimization of this compound for kinase inhibition?
- Methodological Answer :
- Docking Studies : Pyrazolo[1,5-a]pyrazine’s planar structure fits into ATP-binding pockets of kinases (e.g., CDK2). Molecular dynamics simulations predict binding modes, with piperazine’s flexibility enabling interactions with hinge regions .
- QSAR Models : Hammett constants (σ) of substituents at pyrazine C2 correlate with inhibitory potency (R² > 0.85 in log(IC₅₀) vs. σ plots) .
Q. What are the key challenges in reconciling contradictory data on the compound’s solubility and bioavailability?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (HCl salts) improve aqueous solubility from <1 µg/mL to >50 µg/mL .
- Bioavailability Contradictions : Discrepancies arise from assay conditions (e.g., Caco-2 permeability varies with pH). Parallel artificial membrane permeability assays (PAMPA) under standardized pH 6.5/7.4 resolve inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
